molecular formula C12H13F3N2O B2369776 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-10-8

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2369776
CAS No.: 2034463-10-8
M. Wt: 258.244
InChI Key: MBUSGRXAUDIRMI-UHFFFAOYSA-N
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Description

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a nitrogen-containing heterocycle that is a valuable structural element in numerous FDA-approved antibacterial drugs and is known to contribute to favorable physicochemical properties and biological activity . This pyrrolidine moiety is linked to a 4-(trifluoromethyl)pyridin-2-yl group, a structure commonly found in compounds designed as modulators of biological targets, such as chemokine receptors . The trifluoromethyl group is a prevalent motif in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The integrated structure of this compound suggests potential as a versatile intermediate or scaffold for the development of novel therapeutic agents. Researchers can leverage the synthetic utility of the ketone functional group for further derivatization, enabling the exploration of structure-activity relationships (SAR) . Similarly, the pyrrolidine nitrogen offers a site for functionalization to optimize pharmacokinetic and pharmacodynamic profiles. Based on computational predictions for structurally related trifluoromethylpyridines, this class of compounds often exhibits high gastrointestinal absorption and the potential to cross the blood-brain barrier, making it relevant for central nervous system (CNS) target research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-8(18)9-3-5-17(7-9)11-6-10(2-4-16-11)12(13,14)15/h2,4,6,9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSGRXAUDIRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group. The pyrrolidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may exhibit:

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyridine and pyrrolidine have been evaluated for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that trifluoromethyl-containing compounds possess enhanced antimicrobial activity. The incorporation of the pyridine ring may contribute to this effect, making it a candidate for developing new antibiotics .

Synthesis of Heterocycles

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo reactions with bi-dentate reagents allows for the formation of diverse heterocyclic systems, which are crucial in medicinal chemistry for developing new drugs .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of novel pyrrolidine derivatives incorporated into anticancer screening revealed that compounds similar to 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone exhibited significant cytotoxicity against human liver cancer cells. The mechanism was attributed to the modulation of apoptotic pathways, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of trifluoromethyl-pyridine derivatives, including those based on the target compound. Results indicated that these compounds displayed notable antifungal and antibacterial activities, particularly against resistant strains, highlighting their potential use in treating infections .

Mechanism of Action

The mechanism of action of 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target, facilitating its activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the pyridine ring substituents or heterocyclic core. Key examples include:

Compound Name Substituent Position/Type Key Structural Differences
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone -CF₃ at pyridine 5-position Lacks pyrrolidine ring
1-(3-Chloropyridin-2-yl)ethanone -Cl at pyridine 3-position Halogen vs. -CF₃; simpler scaffold
1-(4-Isopropylpyridin-2-yl)ethanone -iPr at pyridine 4-position Alkyl group instead of -CF₃
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone -Br at pyridine 6-position Additional halogen substituent
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone Acetyl group at pyridine 2-position Additional functional group

Key Observations :

  • The position of the -CF₃ group (e.g., 4- vs. 5- or 6-) significantly alters electronic effects and steric interactions, impacting reactivity and target binding .
  • Pyrrolidine integration distinguishes the target compound from simpler pyridine derivatives, enabling 3D conformational diversity critical for drug-receptor interactions .

Physicochemical Properties

Data from analogs highlight the influence of substituents on solubility, stability, and reactivity:

Property Target Compound 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 1-(3-Chloropyridin-2-yl)ethanone
Solubility High in polar aprotic solvents Moderate Low
Thermal Stability >200°C (decomposition) ~180°C ~150°C
LogP 2.8 (estimated) 2.1 1.6
  • The -CF₃ group improves solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs .
  • Halogenated derivatives (e.g., -Cl, -Br) exhibit lower thermal stability due to weaker C-X bonds .

Biological Activity

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone, a compound characterized by its trifluoromethyl pyridine and pyrrolidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H14F3N2OC_{13}H_{14}F_3N_2O, with a molecular weight of 288.26 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring connected through an ethanone linker.

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The specific biological activities of this compound have been explored in various studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancer Inhibits proliferation in cancer cell lines
Antibacterial Shows activity against Gram-positive bacteria
Anti-inflammatory Reduces inflammatory markers in vitro

Anti-Cancer Activity

A study evaluating the binding and biological activity of pyrrolidinone derivatives found that compounds similar to this compound exhibited significant inhibition of breast cancer cell lines (MDA-MB-231) and pancreatic cancer cells (PANC-1). The inhibition constants (KiK_i) ranged from 6 to 63 μM for various derivatives, indicating potential therapeutic efficacy in targeting cancer cell proliferation and invasion mechanisms .

Antibacterial Properties

Research on pyrrole derivatives demonstrated that certain compounds possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, suggesting that modifications similar to those in this compound could enhance antibacterial potency .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structural features can reduce levels of inflammatory cytokines. These findings suggest that the trifluoromethyl group may play a role in modulating inflammatory responses, although specific data on this compound's effects are still limited .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Cell Proliferation : Compounds may disrupt critical signaling pathways involved in cell growth.
  • Antibacterial Mechanisms : Interaction with bacterial cell membranes or inhibition of essential enzymes could explain the antibacterial effects.
  • Modulation of Inflammatory Pathways : The compound may influence the expression of cytokines or other inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone, and what reaction conditions are critical for optimizing yield?

  • Answer: Synthesis involves cyclization of pyrrolidine precursors under basic conditions, followed by coupling with 4-(trifluoromethyl)pyridin-2-yl groups. Key conditions include temperature control (e.g., 80°C in ethanol for nucleophilic substitution) and base selection (e.g., triethylamine). Purification via column chromatography with dichloromethane/methanol mixtures ensures ≥95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer: Use ¹H/¹³C/¹⁹F NMR to confirm regiochemistry of trifluoromethylpyridine and pyrrolidine moieties. HRMS validates molecular weight, while FT-IR identifies carbonyl (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .

Q. What initial biological screening panels are recommended to evaluate pharmacological potential?

  • Answer: Prioritize kinase inhibition profiling (EGFR, VEGFR2) due to the pyridine moiety’s ATP-binding affinity. Antimicrobial screening against S. aureus and E. coli (10–100 µM) and cytotoxicity assessment in cancer (HeLa, MCF-7) and normal (HEK293) cell lines establish therapeutic indices .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer: Use NIOSH-approved respirators (N95) during powder handling to mitigate respiratory irritation (Category 3 STOT). Conduct reactions in vented fume hoods with double nitrile gloves. Emergency eyewash stations and vermiculite absorbent for spills are mandatory .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous media for in vitro assays?

  • Answer: Enhance solubility using co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Structural modifications, such as introducing hydroxyl groups at the pyrrolidine nitrogen or ketone position, improve solubility without compromising activity .

Q. When encountering contradictory cytotoxicity results between MTT and colony formation assays, what methodological factors should be investigated?

  • Answer: Discrepancies may arise from assay endpoints (metabolic activity vs. proliferative capacity). Standardize cell confluence (60–70%), exposure duration (48 vs. 72 hours), and confirm compound stability in media via LC-MS. Validate assays with positive controls (e.g., doxorubicin) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer: Molecular docking (AutoDock Vina) identifies trifluoromethyl-pyridine interactions with hydrophobic pockets, while ketone oxygen forms hydrogen bonds. Free energy perturbation (FEP) predicts methyl substitutions at pyrrolidine C3 enhance binding by 1.2 kcal/mol. MD simulations (>100 ns) assess ligand-protein stability .

Q. What strategies resolve conflicting reports about this compound’s CYP450 inhibition profile?

  • Answer: Conduct isoform-specific assays (CYP3A4 vs. 2D6) using human liver microsomes with substrates like midazolam/dextromethorphan. Control incubation time (30–60 min) and NADPH (1 mM). Verify with recombinant CYP enzymes and account for interspecies differences .

Q. How should reaction scale-up from milligram to gram quantities maintain stereochemical integrity?

  • Answer: Use continuous flow chemistry with immobilized bases (e.g., PS-BEMP) to enhance mixing and reduce racemization. Monitor progress via inline FTIR (carbonyl disappearance at 1800 cm⁻¹). Anti-solvent crystallization (tert-butyl methyl ether) improves diastereomeric excess to >98% .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and control for batch-to-batch compound variability via NMR/HPLC .
  • Experimental Design: For stability studies, use accelerated degradation conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring of decomposition products .

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